molecular formula C20H18N2O B7486351 N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide

N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B7486351
M. Wt: 302.4 g/mol
InChI Key: FZKILGBPQJBIRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide involves several steps. One common method is the Doebner–von Miller synthesis, which is known for producing 2-methylquinoline derivatives . This method typically involves the reaction of aniline derivatives with β-ketoesters under acidic conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using transition metal-catalyzed reactions or green chemistry approaches .

Chemical Reactions Analysis

N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of bacterial DNA and ultimately causing cell death . This mechanism is similar to that of other quinoline derivatives, which are known to inhibit DNA synthesis .

Comparison with Similar Compounds

N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: can be compared with other quinoline derivatives, such as:

  • 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties . This compound is unique due to its specific molecular structure, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-13-18(20(23)21-15-11-12-15)16-9-5-6-10-17(16)22-19(13)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKILGBPQJBIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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